

# PBF-1129: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PBF-1129

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An In-depth Overview of the Structure, Chemical Properties, and Mechanism of Action of the Adenosine A2B Receptor Antagonist **PBF-1129**

## Abstract

**PBF-1129** is a potent and selective oral antagonist of the adenosine A2B receptor (A2BR), currently under investigation for its therapeutic potential in oncology, specifically non-small cell lung cancer (NSCLC), and fibrotic diseases such as idiopathic pulmonary fibrosis. Developed by Palobiofarma, **PBF-1129** has demonstrated promising preclinical and early clinical activity by modulating the tumor microenvironment and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the available information on **PBF-1129**, including its chemical properties, mechanism of action, and a summary of key experimental findings.

## Chemical Structure and Properties

While the definitive two-dimensional chemical structure, IUPAC name, and SMILES string for **PBF-1129** are not publicly disclosed, it is characterized as a xanthine derivative.<sup>[1]</sup> The molecular formula for **PBF-1129** is C<sub>13</sub>H<sub>18</sub>N<sub>4</sub>O<sub>3</sub>.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **PBF-1129**

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>4</sub> O <sub>3</sub>	[1]
Molecular Weight	~278.31 g/mol	[1]
Core Structure	Xanthine derivative with phenyl groups	[1]
Solubility	Soluble in DMSO	[1]
Administration	Oral	[2]

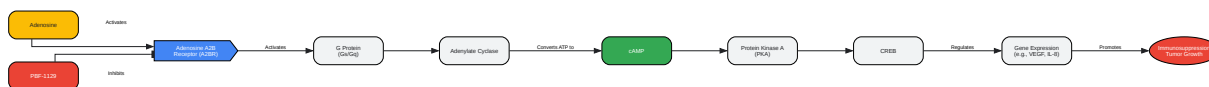
## Mechanism of Action and Signaling Pathway

**PBF-1129** functions as a competitive antagonist of the adenosine A2B receptor.[3] In the tumor microenvironment, high levels of extracellular adenosine, produced by hypoxic and inflamed tissues, activate A2BR on various immune and cancer cells. This activation triggers downstream signaling pathways that promote immunosuppression, tumor growth, and metastasis.[3]

By blocking the A2BR, **PBF-1129** inhibits these adenosine-mediated effects. This leads to a cascade of anti-tumor activities, including:

- **Reversal of Immunosuppression:** **PBF-1129** can enhance the activity of immune cells such as dendritic cells (DCs), macrophages, and lymphocytes.[3]
- **Inhibition of Tumor Growth and Metastasis:** By blocking A2BR on cancer cells, **PBF-1129** can inhibit oncogenic pathways, thereby reducing cell proliferation and the potential for metastasis.[3]
- **Modulation of the Tumor Microenvironment:** **PBF-1129** has been shown to prevent the release of various growth factors, cytokines, and chemokines, such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), from immune cells.[3]

The signaling pathway of A2BR activation and its inhibition by **PBF-1129** is depicted in the following diagram:

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### A2BR Signaling and **PBF-1129** Inhibition

## Preclinical and Clinical Data

**PBF-1129** has undergone preclinical evaluation and has advanced to Phase II clinical trials for non-small cell lung cancer.

## In Vitro Activity

Table 2: In Vitro Activity of **PBF-1129**

Parameter	Value	Cell/Assay Type	Reference
A2BR Inhibition Constant (Ki)	24 nM (Study 1), 35 nM (Study 2)	Radioligand binding assays	[4]
Selectivity vs. other Adenosine Receptors	>500 nM	Radioligand binding assays	[4]
cAMP Production Inhibition (KB)	28 nM	Cellular assay with 10 $\mu$ M 5'-N-ethylcarboxamidoade nosine	[4]

## Clinical Trials

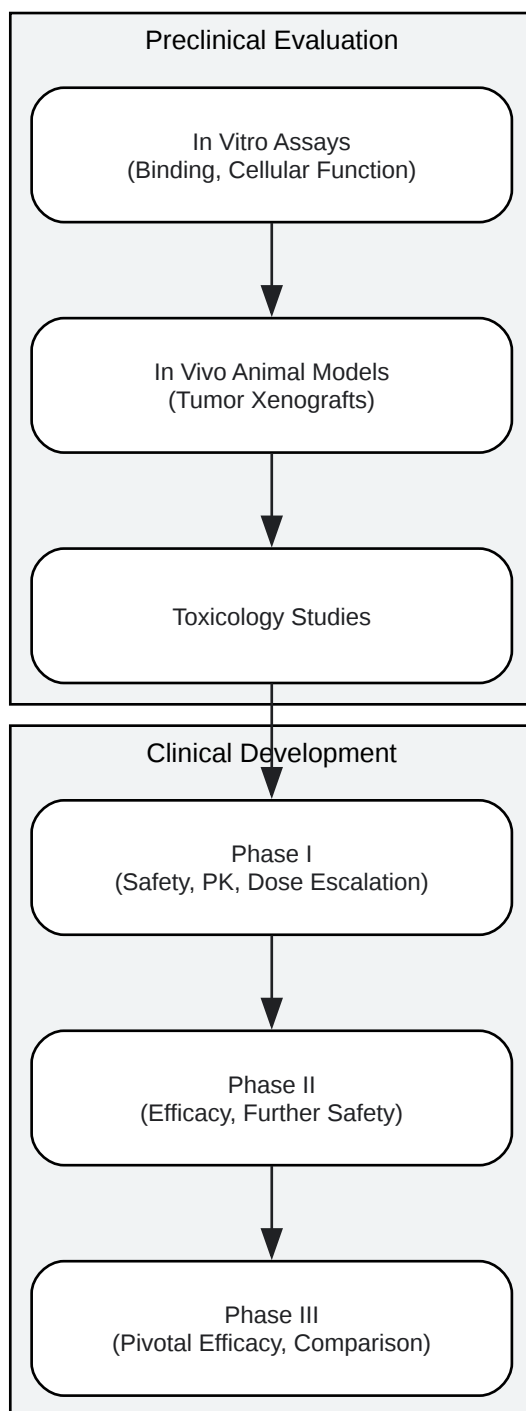
A Phase I dose-escalation trial (NCT03274479) in patients with metastatic NSCLC who have progressed on standard-of-care therapies has been completed.[4][5]

Table 3: Summary of Phase I Clinical Trial (NCT03274479) Data

Parameter	Finding	Reference
Patient Population	Metastatic NSCLC patients who progressed on standard therapies	[4]
Dose Escalation	40 mg, 80 mg, 160 mg, 320 mg daily	[5]
Safety and Tolerability	Well tolerated with no dose-limiting toxicities observed.[4][5]	[4][5]
Pharmacokinetics	Dose-proportional pharmacokinetics. At 320 mg, plasma concentrations were maintained above the IC90 for 24 hours.	[5]
Efficacy	Best response of stable disease was observed.	[5]
Immunomodulatory Effects	Downregulation of PD-1 on CD8+ T cells, reduction in CD73 expression on various immune subpopulations.	[5]

## Experimental Protocols

Detailed experimental procedures for the preclinical studies are often found in the supplementary materials of the primary publications. The general workflow for evaluating a compound like **PBF-1129** is outlined below.



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General Drug Development Workflow for **PBF-1129**

## In Vitro Receptor Binding Assays

- Objective: To determine the binding affinity ( $K_i$ ) of **PBF-1129** to the human adenosine A2B receptor and its selectivity over other adenosine receptor subtypes.
- Methodology:
  - Membrane preparations from cells expressing the recombinant human adenosine receptors (A1, A2A, A2B, A3) are used.
  - A radiolabeled ligand specific for the adenosine receptors is incubated with the membrane preparations in the presence of varying concentrations of **PBF-1129**.
  - The amount of bound radioligand is measured using a scintillation counter.
  - The  $K_i$  values are calculated from the  $IC_{50}$  values obtained from the competition binding curves.

## Cellular Functional Assays (cAMP Accumulation)

- Objective: To assess the functional antagonist activity of **PBF-1129** at the A2B receptor.
- Methodology:
  - Cells expressing the human A2B receptor are pre-incubated with different concentrations of **PBF-1129**.
  - The cells are then stimulated with an A2B receptor agonist (e.g., 5'-N-ethylcarboxamidoadenosine) to induce cAMP production.
  - The intracellular cAMP levels are measured using a commercially available immunoassay kit.
  - The  $K_B$  (antagonist dissociation constant) is determined from the dose-response curves.

## Phase I Clinical Trial Design (NCT03274479)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **PBF-1129** in patients with metastatic non-small cell lung cancer.

- Study Design: An open-label, dose-escalation study using a 3+3 design.[4]
- Patient Population: Patients with metastatic NSCLC who have progressed on standard-of-care therapies.[4]
- Treatment: **PBF-1129** administered orally once daily in 28-day cycles.[4]
- Endpoints:
  - Primary: Safety and tolerability, determination of the recommended Phase II dose.[4]
  - Secondary: Pharmacokinetics, objective response rate, progression-free survival, overall survival, and immunophenotyping of peripheral blood.[5]

## Conclusion

**PBF-1129** is a promising oral adenosine A2B receptor antagonist with a clear mechanism of action that addresses the immunosuppressive tumor microenvironment. Early clinical data have demonstrated a favorable safety profile and signs of immunomodulatory activity. Further clinical development, particularly in combination with other immunotherapies, is warranted to fully elucidate its therapeutic potential in oncology and other relevant disease areas.

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- To cite this document: BenchChem. [PBF-1129: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574665#pbf-1129-structure-and-chemical-properties]

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